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molecular formula C8H5Cl2NO B2580599 2-(3,4-Dichlorophenoxy)acetonitrile CAS No. 38949-69-8

2-(3,4-Dichlorophenoxy)acetonitrile

Cat. No. B2580599
M. Wt: 202.03
InChI Key: NIQAEZYNTJNSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04344958

Procedure details

A mixture of 81.5 g of 3,4-dichlorophenol, 98.0 g of anhydrous K2CO3, 40.0 g of chloroacetonitrile and 100 ml of DMSO was stirred and heated to 70° C. after an initial period of ice cooling. The reaction mixture was heated at 70°-80° C. for 3 hours and the reaction mixture was then poured into 2500 ml of ice and water which resulted in crystal formation. The crystals were removed by filtration, washed with water and then dried overnight in a vacuum oven. The resulting solids were put in approximately 1 liter of boiling cyclohexane and treated with activated charcoal and then filtered. The filtrate was cooled to 10° C. and filtered, which gave 91.5 g of 3,4-dichlorophenoxyacetonitrile, m.p. 61°-62° C.
Quantity
81.5 g
Type
reactant
Reaction Step One
Name
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2500 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[Cl:8].C([O-])([O-])=O.[K+].[K+].Cl[CH2:17][C:18]#[N:19].CS(C)=O>O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[Cl:8])[O:9][CH2:17][C:18]#[N:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
81.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)O
Name
Quantity
98 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 g
Type
reactant
Smiles
ClCC#N
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
ice
Quantity
2500 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 70°-80° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
resulted in crystal formation
CUSTOM
Type
CUSTOM
Details
The crystals were removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OCC#N)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 91.5 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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